molecular formula C11H10N4O2S B096383 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol CAS No. 17050-61-2

4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B096383
CAS No.: 17050-61-2
M. Wt: 262.29 g/mol
InChI Key: GUZZADMBHQNVTA-UHFFFAOYSA-N
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Description

4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a specialized chemical scaffold of significant interest in medicinal chemistry and materials science research. This compound belongs to the 1,2,4-triazole class, which is extensively investigated for developing novel bioactive molecules . Its structure, featuring a thiol group and an allyl substituent, makes it a versatile building block for click chemistry, particularly in the thiol-epoxy reaction, which is valued for synthesizing polymers, advanced materials with programmed properties, and vicinal amino alcohols with thioether fragments . The electron-withdrawing 3-nitrophenyl moiety can influence the compound's electronic properties and its binding affinity to biological targets. Researchers utilize this compound to create new derivatives for probing biological mechanisms and developing potential therapeutic agents, given that similar 1,2,4-triazole derivatives are known for their wide range of pharmacological activities . Furthermore, its properties are a subject of advanced spectroscopic and computational studies, aiding in the rational design of new compounds . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-2-6-14-10(12-13-11(14)18)8-4-3-5-9(7-8)15(16)17/h2-5,7H,1,6H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZZADMBHQNVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352184
Record name 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17050-61-2
Record name 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Agricultural Chemistry

Fungicides and Herbicides
This compound has been investigated for its potential use as a fungicide and herbicide. Its ability to inhibit specific enzymes in fungi suggests it could be effective in protecting crops from fungal diseases.

Materials Science

Corrosion Inhibitors
The thiol group in the compound can act as a corrosion inhibitor in metal protection applications. Studies have demonstrated that triazole derivatives can form protective films on metal surfaces, reducing corrosion rates significantly.

Analytical Chemistry

Reagents in Analytical Techniques
Due to its unique chemical structure, this compound can serve as a reagent in various analytical techniques such as chromatography and spectrometry for detecting metal ions or other analytes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazole derivatives, including this compound. The results showed that this compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new therapeutic agent.

Case Study 2: Agricultural Application

In agricultural research published in Pest Management Science, the compound was tested for its efficacy as a fungicide against Fusarium species. Results indicated that it significantly reduced fungal growth in treated crops compared to controls, suggesting its viability as a protective agent in agriculture.

Case Study 3: Corrosion Inhibition

An investigation into the use of triazole derivatives as corrosion inhibitors was documented in Corrosion Science. The study found that coatings containing this compound provided substantial protection against corrosion in acidic environments.

Mechanism of Action

The mechanism of action of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The nitrophenyl group may also contribute to its binding affinity and specificity. Additionally, the thiol group can form covalent bonds with certain proteins, leading to their inactivation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Triazole-3-thiol Derivatives
Compound Name Substituent Position/Type Biological Activity Key Findings
4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol 3-Nitrophenyl (meta-nitro) Anticancer (EGFR degradation) Induces EGFR degradation, weak kinase inhibition
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () 4-Nitrophenyl (para-nitro) Antimicrobial potential Forms Schiff bases; structural flexibility enhances interaction with microbial targets
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) () Phenyl, amino (electron-donating) Antioxidant Superior radical scavenging due to -NH2 and -SH groups
4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol () 4-Methoxyphenyl (electron-donating) Not specified Commercial availability suggests utility in drug discovery
  • Nitro Group Position: The meta-nitro group in the target compound may confer distinct electronic and steric effects compared to para-substituted analogs (e.g., ).
  • Electron-Donating vs. Withdrawing Groups : Compounds with electron-donating groups (e.g., -NH2, -OCH3) exhibit enhanced antioxidant activity due to improved hydrogen-donating capacity . In contrast, electron-withdrawing nitro groups may favor interactions with hydrophobic pockets in proteins, as seen in EGFR-targeted derivatives .

Antimicrobial and Antioxidant Activities

  • The target compound’s nitro group may similarly enhance antimicrobial effects, though direct evidence is lacking.
  • Antioxidant Activity: Derivatives with pyridyl or amino groups (e.g., 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol) demonstrate superior DPPH• and ABTS•+ scavenging, outperforming nitro-substituted analogs .

Biological Activity

4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O2SC_{11}H_{10}N_{4}O_{2}S, with a molecular weight of 262.29 g/mol. The compound features an allyl group, a nitrophenyl moiety, and a thiol functional group, contributing to its reactivity and biological activity.

PropertyValue
IUPAC Name3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
CAS Number17050-61-2
Molecular Weight262.29 g/mol
SMILESC=CCN1C(C2=CC(N+=O)=CC=C2)=NN=C1S

Antimicrobial Activity

Research indicates that compounds in the 1,2,4-triazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains and fungi. In particular, this compound has demonstrated promising activity against pathogens such as Candida species and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has been investigated through various assays. A study highlighted its effectiveness against Candida tropicalis, where it showed notable inhibition rates compared to standard antifungal agents . The mechanism appears to involve disruption of fungal cell wall synthesis or function.

Anticancer Properties

The compound's anticancer activity has been assessed against several cancer cell lines. Notably, it has shown cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The presence of the triazole ring is crucial for its interaction with biological targets involved in cancer progression.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells:

  • Enzyme Inhibition : The triazole moiety acts as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to functional inactivation.

These interactions contribute to its diverse biological effects across different systems.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antifungal Study : A study conducted on various triazole derivatives found that this compound exhibited superior antifungal activity compared to other derivatives in vitro .
  • Cytotoxicity Assessment : In vitro tests using MTT assays revealed that this triazole derivative was particularly effective against melanoma cells with IC50 values suggesting higher potency than many existing treatments .

Q & A

Q. What are the optimized synthetic routes for 4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as substituted hydrazines and isothiocyanates. A common method includes reacting 3-nitrophenyl-substituted hydrazine derivatives with allyl isothiocyanate in ethanol or dimethylformamide under reflux (60–100°C), followed by base-catalyzed cyclization . Key parameters affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Temperature : Higher temperatures (80–100°C) reduce reaction time but may require careful purification to avoid byproducts .
  • Purification : Recrystallization from ethanol or column chromatography is recommended for ≥95% purity .

Table 1 : Representative Synthetic Conditions

PrecursorSolventTemp (°C)Yield (%)Purity Method
3-NitrophenylhydrazineDMF10078Column chromatography
Allyl isothiocyanateEthanol8065Recrystallization

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Structural confirmation requires a combination of:

  • FT-IR : The thiol (-SH) stretch appears at 2550–2600 cm⁻¹, while the triazole ring C=N vibrations occur near 1600 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include allyl protons (δ 5.2–5.8 ppm, multiplet) and nitro-group aromatic protons (δ 8.1–8.5 ppm) .
  • Mass spectrometry : The molecular ion peak [M+H]⁺ should match the theoretical m/z (e.g., 289.08 for C₁₁H₁₀N₄O₂S) . Discrepancies in spectral data may arise from tautomerism (thiol ↔ thione) or solvent effects, necessitating cross-validation with X-ray crystallography where possible .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

Initial screens should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Antioxidant potential : DPPH radical scavenging assays (IC₅₀ values ≤50 µg/mL suggest significant activity) .
  • Enzyme inhibition : Target enzymes like acetylcholinesterase or urease, using Ellman’s method or indophenol assays, respectively .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions between experimental and theoretical data?

  • DFT calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) to predict vibrational frequencies and NMR shifts. Deviations >5% from experimental IR/NMR data may indicate solvent effects or tautomeric forms .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial FabH enzyme). A docking score ≤-7.0 kcal/mol correlates with strong binding . Example : A 2022 study reconciled discrepancies in NO₂ group orientation via DFT torsional angle scans (0–180°), confirming steric hindrance effects .

Q. What strategies mitigate synthetic challenges, such as low yields in allyl-group incorporation?

  • Protecting groups : Temporarily protect the thiol moiety with trityl groups to prevent side reactions during allylation .
  • Microwave-assisted synthesis : Reduces reaction time by 60% and improves allyl-group incorporation yields to >85% .
  • Catalysts : Use CuI (5 mol%) to accelerate nucleophilic substitution at the triazole ring .

Q. How do substituent modifications (e.g., nitro vs. methyl groups) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Nitro group : Enhances antimicrobial activity (MIC 8 µg/mL vs. S. aureus) due to electron-withdrawing effects, which increase membrane permeability .
  • Allyl group : Improves bioavailability by reducing logP (experimental logP = 2.1 vs. 3.5 for phenyl analogs) . Table 2 : Comparative Bioactivity of Analogues
SubstituentMIC (µg/mL, S. aureus)logP
3-Nitrophenyl8.22.1
4-Methylphenyl32.53.5
4-Fluorophenyl18.72.8

Q. What experimental designs address inconsistencies in reported cytotoxicity data?

  • Dose-response curves : Use 8–10 concentration points (0.1–100 µM) to calculate accurate IC₅₀ values .
  • Control compounds : Include cisplatin (for anticancer assays) and DMSO controls to validate assay conditions .
  • Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with ROS detection to differentiate necrotic vs. apoptotic pathways .

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₄O₂SPubChem
Molecular Weight289.08 g/molPubChem
logP (Predicted)2.1DFT
Solubility (Water)0.12 mg/mLExperimental

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